Parogrelil hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

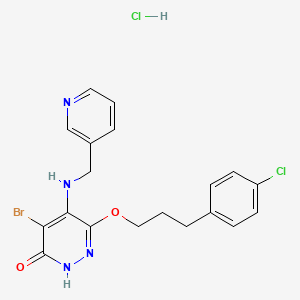

The synthesis of parogrelil hydrochloride involves the formation of its core structure, 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride . The synthetic route typically includes the following steps:

Formation of the pyridazinone core: This involves the reaction of appropriate brominated and chlorinated precursors under controlled conditions.

Substitution reactions:

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .

Chemical Reactions Analysis

Parogrelil hydrochloride undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.

Substitution: Nucleophilic substitution reactions are common in its synthesis, particularly for introducing the propoxy and pyridin-3-ylmethyl groups.

Common reagents used in these reactions include brominated and chlorinated precursors, nucleophiles, and acids for the formation of the hydrochloride salt. Major products formed from these reactions are intermediates leading to the final this compound compound .

Scientific Research Applications

Intermittent Claudication

Intermittent claudication is a common symptom of peripheral arterial disease, characterized by muscle pain during exercise due to inadequate blood flow. Parogrelil hydrochloride has been evaluated for its efficacy in improving walking distance and alleviating symptoms associated with this condition.

- Clinical Findings :

- In a rat model of intermittent claudication, this compound significantly improved walking distance compared to cilostazol, another PDE3 inhibitor. The effective doses were found to be lower for this compound (5 mg/kg) compared to cilostazol (300 mg/kg) .

- The compound also demonstrated superior effects on hindlimb plantar surface temperature, indicating enhanced blood flow .

Asthma Treatment

This compound has also been investigated for its potential in treating asthma due to its bronchodilating and anti-inflammatory properties.

- Research Insights :

- In guinea pig models, the compound inhibited bronchoconstriction induced by leukotriene D4 and histamine, suggesting a dual effect on airway relaxation and inflammation .

- The study indicated that this compound could suppress both immediate and late-phase asthmatic responses, making it a promising candidate for asthma management .

Mechanism of Action

Parogrelil hydrochloride exerts its effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that breaks down cAMP. By inhibiting PDE3, this compound increases cAMP levels, leading to vasodilation and inhibition of platelet aggregation. This mechanism is beneficial in conditions like intermittent claudication, where improved blood flow and reduced platelet aggregation are desired .

Comparison with Similar Compounds

Parogrelil hydrochloride is compared with other PDE3 inhibitors such as cilostazol. While both compounds inhibit PDE3, this compound has shown greater potency in inhibiting PDE3 and platelet aggregation . Similar compounds include:

Cilostazol: Another PDE3 inhibitor used for intermittent claudication.

Milrinone: A PDE3 inhibitor used in heart failure treatment.

This compound stands out due to its higher potency and potential for broader therapeutic applications .

Biological Activity

Parogrelil hydrochloride, also known as NT-702, is a novel phosphodiesterase 3 (PDE3) inhibitor with significant therapeutic potential, particularly in treating conditions like intermittent claudication (IC) and asthma. This article provides a comprehensive overview of the biological activity of Parogrelil, including its mechanism of action, therapeutic applications, and findings from various studies.

Parogrelil acts primarily by inhibiting phosphodiesterase enzymes, particularly PDE3 and PDE5. These enzymes are responsible for the breakdown of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Parogrelil increases the levels of cAMP and cGMP within cells, which can lead to enhanced vasodilation, improved blood flow, and reduced inflammation .

1. Intermittent Claudication

Parogrelil has been primarily studied for its efficacy in treating intermittent claudication associated with peripheral arterial disease. Clinical trials have demonstrated that it can significantly improve walking distance and reduce symptoms of claudication. For instance, in a rat model of femoral artery ligation, Parogrelil at doses of 5 mg/kg and 10 mg/kg significantly improved walking distance compared to controls .

2. Asthma

In addition to its vascular benefits, Parogrelil exhibits bronchodilatory and anti-inflammatory effects. Studies have shown that it can suppress bronchoconstriction induced by leukotrienes and histamine in guinea pig models. The effective concentration (EC50) values for inhibiting these contractions were found to be 3.2 x 10−7 M for leukotriene D4 and 2.5 x 10−7 M for histamine . This suggests potential applications in treating asthma and other respiratory conditions.

Case Studies and Clinical Trials

Several key studies highlight the efficacy and safety profile of Parogrelil:

- Phase II Clinical Trials : A Phase II study conducted in the USA focused on patients with intermittent claudication due to arteriosclerosis obliterans demonstrated significant improvements in exercise performance and reduced claudication symptoms after treatment with Parogrelil .

- Animal Studies : In animal models, Parogrelil has shown promise in improving vascular function. For example, it was found to cause dose-dependent vasodilation in isolated spinal arterioles, indicating its potential utility in enhancing blood flow through vascular dilation mechanisms .

Comparative Efficacy

The following table summarizes the comparative efficacy of Parogrelil against other established PDE inhibitors like Cilostazol:

| Compound | Indication | Effective Dose (in animal models) | Improvement Observed |

|---|---|---|---|

| Parogrelil | Intermittent Claudication | 5-10 mg/kg BID | Significant increase in walking distance; improved plantar surface temperature |

| Cilostazol | Intermittent Claudication | 300 mg/kg BID | Moderate improvement; significant only for temperature on day 8 |

Properties

Key on ui mechanism of action |

NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase. |

|---|---|

CAS No. |

139145-84-9 |

Molecular Formula |

C19H19BrCl2N4O2 |

Molecular Weight |

486.2 g/mol |

IUPAC Name |

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride |

InChI |

InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H |

InChI Key |

QWGUGDYWUADMGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.